molecular formula C21H16O4 B1292297 4-Acetoxy-3'-phenoxybenzophenone CAS No. 890099-58-8

4-Acetoxy-3'-phenoxybenzophenone

Cat. No.: B1292297
CAS No.: 890099-58-8
M. Wt: 332.3 g/mol
InChI Key: WAICMJIZXHATFP-UHFFFAOYSA-N
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Description

4-Acetoxy-3’-phenoxybenzophenone is a chemical compound with the molecular formula C21H16O4 and a molecular weight of 332.36. It is also known by its IUPAC name, 4-(3-phenoxybenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group and a phenoxy group attached to a benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3’-phenoxybenzophenone typically involves the acetylation of 4-hydroxy-3’-phenoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of 4-Acetoxy-3’-phenoxybenzophenone can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’-phenoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetoxy-3’-phenoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxy-3’-phenoxybenzophenone is unique due to the presence of both acetoxy and phenoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(3-phenoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-15(22)24-19-12-10-16(11-13-19)21(23)17-6-5-9-20(14-17)25-18-7-3-2-4-8-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAICMJIZXHATFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641705
Record name 4-(3-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-58-8
Record name 4-(3-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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